

Application Notes: 4-Methylhexanoic Acid in Flavor and Fragrance Research

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Compound of Interest

Compound Name: 4-Methylhexanoic acid

Cat. No.: B073044

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Introduction

4-Methylhexanoic acid (CAS 1561-11-1) is a branched-chain fatty acid that serves as a significant contributor to the flavor and aroma profiles of various food products, most notably dairy and meat.^{[1][2]} Its characteristic scent, often described as cheesy, sour, and fatty, makes it a molecule of great interest to researchers in the flavor and fragrance industry.^{[1][3]} Understanding its sensory properties, analytical methods for its detection, and its role in product chemistry is crucial for product development, quality control, and sensory science. These notes provide an overview of its applications, sensory data, and relevant experimental protocols.

Applications in Flavor and Fragrance

4-Methylhexanoic acid is primarily utilized as a flavor and fragrance agent.^[4] Its potent and distinct aroma profile allows for its use in a variety of applications:

- **Dairy Flavors:** It is a key component in the characteristic flavor of goat and sheep milk products, contributing to the typical "goaty" flavor.^[2] Its presence is essential in creating authentic cheese flavors, particularly for aged and sharp varieties.
- **Meat Flavors:** It imparts fatty and savory notes that can enhance the flavor profile of meat products.

- **Fragrance Compositions:** While less common in fine fragrance, its unique fatty and sour notes can be used to add complexity and a natural character to certain fragrance compositions.

Quantitative Data

A summary of the physicochemical and sensory properties of **4-methylhexanoic acid** is presented below. This data is essential for its effective application in flavor and fragrance formulations and for its analysis.

Table 1: Physicochemical Properties of **4-Methylhexanoic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[5]
Molecular Weight	130.18 g/mol	[5]
CAS Number	1561-11-1	[1]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	216-218 °C (at 760 mmHg)	[4]
Density	0.917-0.923 g/mL (at 25 °C)	[4]
Solubility	Slightly soluble in water (1776 mg/L at 25°C); Soluble in alcohol	[4][6]
Vapor Pressure	0.058 mmHg (at 25 °C, est.)	[4]

Table 2: Sensory Profile and Usage Levels

Parameter	Description	Reference(s)
Odor Type	Sour, Cheesy, Fatty, Dairy, Fruity	[3][4]
Odor Description	Described as sour and cheesy at 1.00% in propylene glycol.	[4]
Flavor Profile	Contributes to the characteristic "goaty" flavor in sheep and goat milk.	[2]
Odor Threshold	Specific value not readily available in cited literature. Related branched-chain fatty acids like 4-ethyloctanoic acid are known for extremely low thresholds (e.g., 1.8 ppb).	[2][7]
Threshold of Concern	1800 μ g/person/day (Toxicological value)	[4]

Experimental Protocols

Detailed methodologies for the synthesis, extraction, analysis, and sensory evaluation of **4-methylhexanoic acid** are provided below.

Protocol 1: Chemical Synthesis of 4-Methylhexanoic Acid

This protocol describes a laboratory-scale synthesis via the decarboxylation of a malonic acid derivative.

Objective: To synthesize **4-methylhexanoic acid** for research and application testing.

Materials:

- Dimethyl 2-(2-methylbutyl)malonate

- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Hydrochloric acid (HCl), 1 M
- Diethyl ether (Et₂O)
- Hexane
- Ethyl acetate (EtOAc)
- Silica gel (for chromatography)
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, heating mantle.

Procedure:

- Saponification: In a round-bottom flask, mix dimethyl 2-(2-methylbutyl)malonate (3.7 mmol) with an aqueous solution of NaOH (15 mmol in 40 mL) and EtOH (10 mL).
- Reflux the mixture with stirring for 4 hours.
- Work-up: Remove the ethanol by rotary evaporation.
- Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
- Acidify the aqueous layer with 1 M HCl.
- Extraction: Extract the product with diethyl ether (5 x 50 mL).
- Combine the ether extracts and concentrate under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.
- Decarboxylation: Heat the crude product at 210 °C for 2 hours under a nitrogen atmosphere.
- Purification: Purify the resulting dark oil by flash chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **4-methylhexanoic acid**.

Protocol 2: Extraction of 4-Methylhexanoic Acid from Dairy Products

This protocol details the extraction of total fatty acids from a milk or cheese matrix for subsequent analysis.

Objective: To isolate fatty acids, including **4-methylhexanoic acid**, from a dairy sample.

Materials:

- Dairy sample (e.g., goat milk, cheese)
- Chloroform
- Methanol
- Potassium chloride (KCl) solution, 0.88%
- Homogenizer (for solid samples)
- Centrifuge, vortex mixer
- Nitrogen gas stream for evaporation

Procedure:

- Sample Preparation: Weigh 1 g (cheese) or measure 1 mL (milk) of the sample into a glass centrifuge tube.
- Solvent Addition: Add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.
- Homogenization: For cheese, homogenize the sample in the solvent. For milk, vortex the mixture vigorously for 2 minutes.
- Phase Separation: Add 4 mL of 0.88% KCl solution to the mixture. Vortex for 1 minute.
- Centrifuge at 2000 x g for 10 minutes to separate the layers.

- **Lipid Collection:** Carefully remove the upper aqueous layer. Transfer the lower chloroform layer, which contains the lipids, to a clean, pre-weighed glass tube.
- **Solvent Evaporation:** Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature below 40°C to yield the lipid extract.
- Store the extracted lipid at -20°C until analysis.

Protocol 3: GC-MS Analysis of 4-Methylhexanoic Acid

This protocol describes the derivatization of extracted fatty acids to fatty acid methyl esters (FAMES) and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify **4-methylhexanoic acid** in a lipid extract.

Materials:

- Lipid extract (from Protocol 2)
- Hexane
- Methanolic potassium hydroxide (KOH), 2 M
- Internal standard (e.g., heptadecanoic acid)
- GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

- **Derivatization (Transesterification):**
 - Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of hexane in a glass vial.
 - Add a known amount of the internal standard for quantification.
 - Add 0.2 mL of 2 M methanolic KOH.
 - Cap the vial and vortex vigorously for 2 minutes.

- Allow the phases to separate for 10 minutes.
- Sample Injection: Carefully transfer the upper hexane layer containing the FAMES to a GC vial.
- GC-MS Analysis:
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 5 min, then ramp to 250 °C at 10 °C/min, and hold for 1 min. (Note: Program should be optimized for the specific column and analytes).
 - MS Parameters: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400 or use Selected Ion Monitoring (SIM) for target compounds for higher sensitivity.
- Quantification: Identify the **4-methylhexanoic acid** methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio relative to the internal standard.

Protocol 4: Sensory Evaluation - Odor Threshold Determination

This protocol outlines a method for determining the odor detection threshold of **4-methylhexanoic acid** in water using a 3-Alternative Forced Choice (3-AFC) method.

Objective: To determine the lowest concentration of **4-methylhexanoic acid** that can be reliably detected by a sensory panel.

Materials:

- Pure **4-methylhexanoic acid**
- Odor-free water
- Glass sniffing bottles with Teflon-lined caps

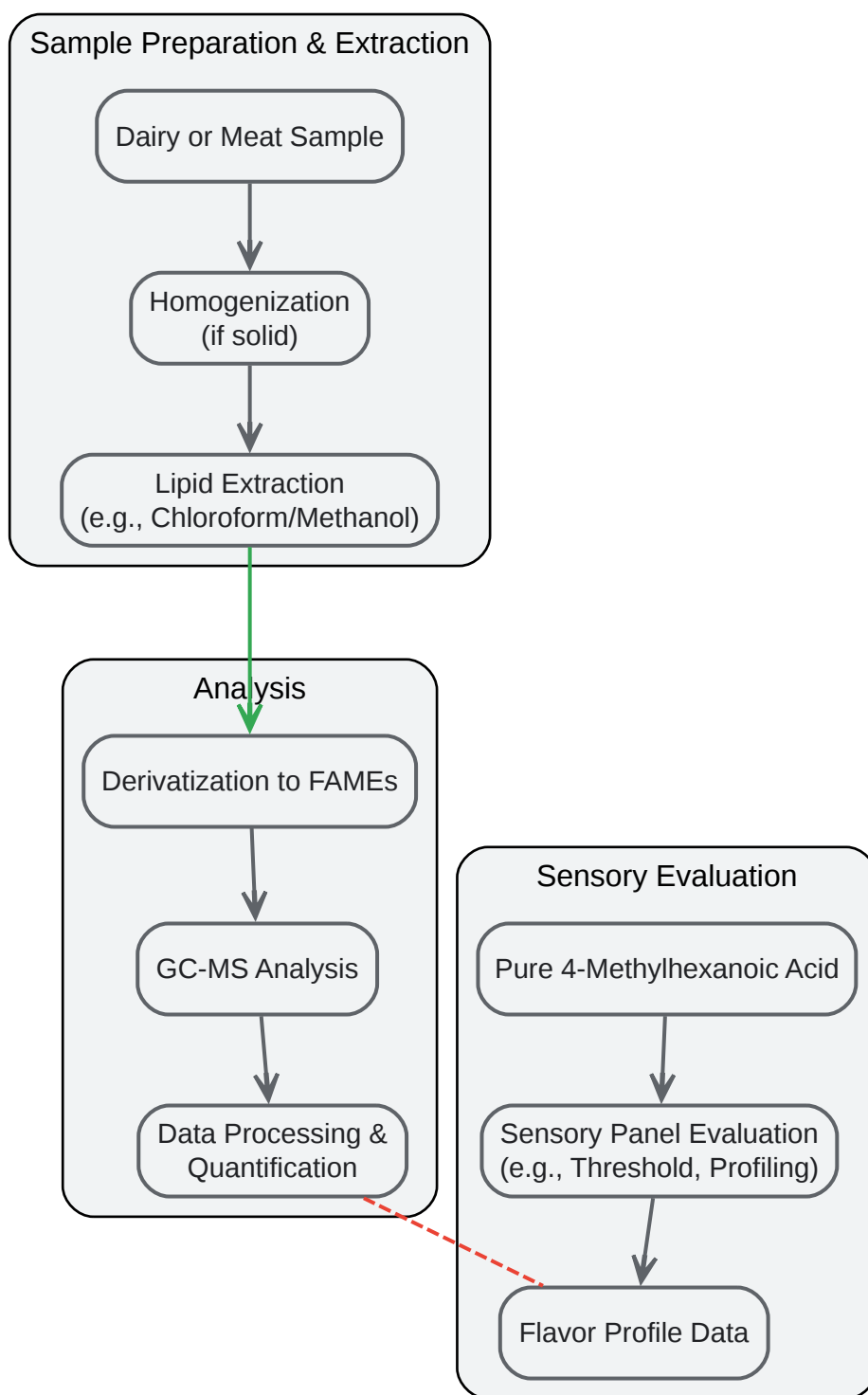
- Trained sensory panel (15-20 members)
- Nose clips (for taste-focused evaluations if needed)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **4-methylhexanoic acid** in a suitable solvent (e.g., ethanol) and then dilute it in odor-free water to a concentration well above the expected threshold.
- Sample Series Preparation: Create a series of dilutions from the stock solution, typically in ascending order with a dilution factor of 2 or 3 (e.g., 1 ppb, 3 ppb, 10 ppb, 30 ppb, etc.).
- 3-AFC Test Setup: For each concentration level, present panelists with three samples: two blanks (odor-free water) and one sample containing the odorant. The position of the odd sample should be randomized.
- Panelist Evaluation: Panelists are instructed to sniff each sample and identify which one is different from the other two.
- Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.
- Threshold Calculation: The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample multiple times (e.g., two consecutive correct identifications). The group threshold is typically calculated as the geometric mean of the individual thresholds or the concentration at which 50% of the panel can detect the compound above chance (which is 33.3% in a 3-AFC test).

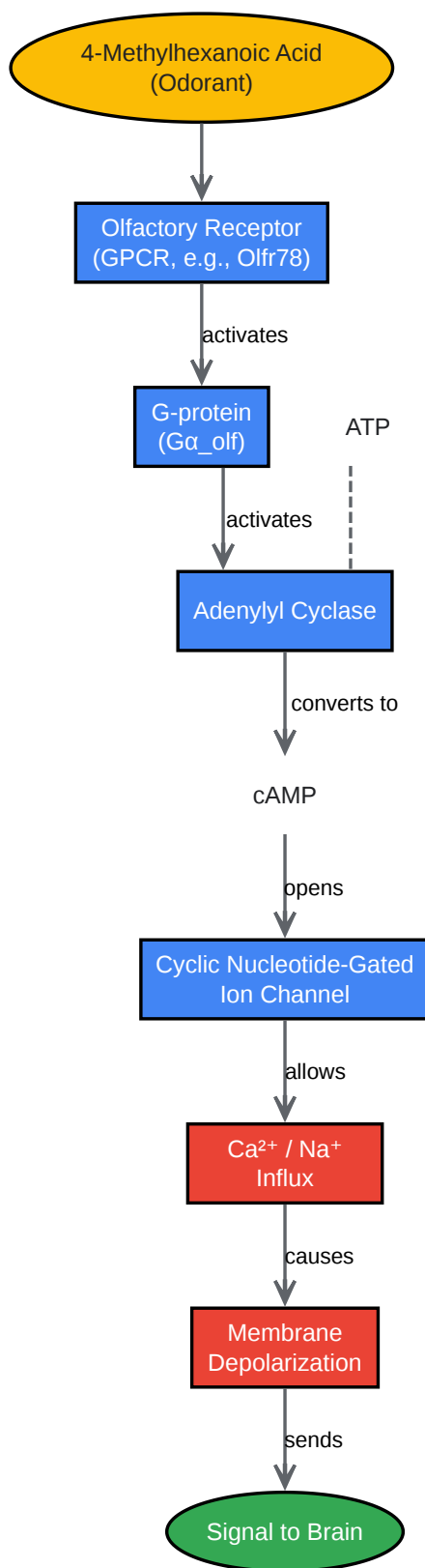
Visualizations

Diagrams illustrating key workflows and pathways related to **4-methylhexanoic acid** research are provided below.



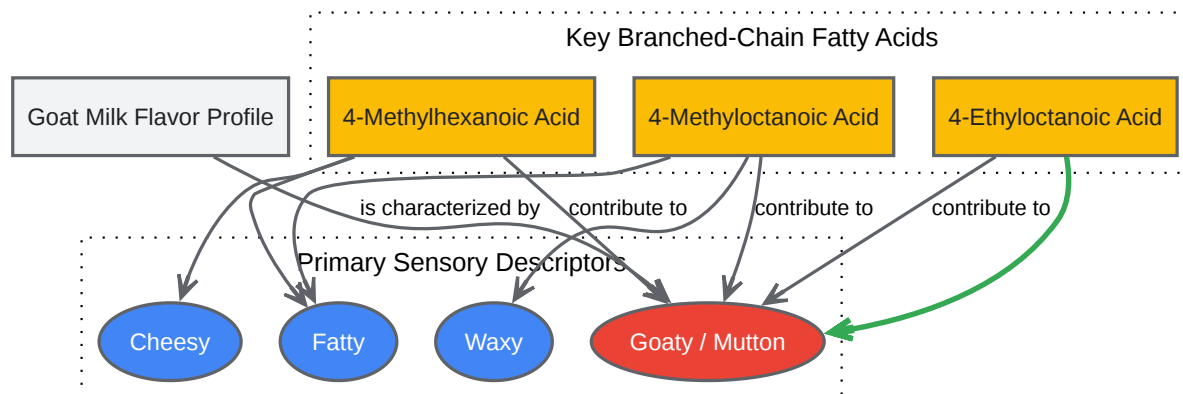
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General experimental workflow for **4-methylhexanoic acid** research.



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Proposed olfactory signaling pathway for **4-methylhexanoic acid**.



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Logical relationship of fatty acids to "Goaty" flavor.

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